molecular formula C6H10O3 B6250860 6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers CAS No. 375348-81-5

6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers

Cat. No.: B6250860
CAS No.: 375348-81-5
M. Wt: 130.1
InChI Key:
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Description

6,8-Dioxabicyclo[321]octan-4-ol, a mixture of diastereomers, is a bicyclic compound characterized by its unique structure containing two oxygen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the acid-catalyzed cyclization of suitable precursors. One common method includes the use of levoglucosenone, which is derived from the pyrolysis of cellulose-containing materials. The cyclization reaction can be promoted by thionyl chloride in the presence of pyridine, leading to the formation of the desired bicyclic structure .

Industrial Production Methods

On an industrial scale, the production of 6,8-dioxabicyclo[3.2.1]octan-4-ol can be achieved through the large-scale pyrolysis of lignocellulosic biomass, followed by selective acidification and cyclization. This method allows for the efficient production of the compound, which can then be further purified and used in various applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). Reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include chlorinated derivatives, oxidized products, and various substituted analogs.

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]octan-4-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-dioxabicyclo[3.2.1]octan-4-ol include other bicyclic compounds such as levoglucosenone and cyrene. These compounds share structural similarities and undergo similar types of chemical reactions .

Uniqueness

What sets 6,8-dioxabicyclo[3.2.1]octan-4-ol apart is its unique combination of two oxygen atoms within the bicyclic framework, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a platform chemical for further transformations .

Properties

CAS No.

375348-81-5

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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